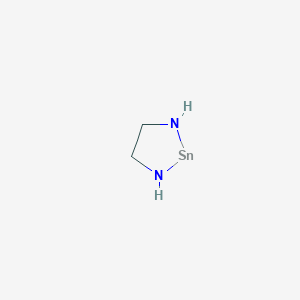
1,3,2-Diazastannolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Diazastannolidine is a unique organotin compound characterized by a five-membered ring containing two nitrogen atoms and one tin atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,2-Diazastannolidine can be synthesized through several methods. One common approach involves the reaction of stannous chloride with a diamine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is conducted at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Diazastannolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tin atom in the compound can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of tin-hydride bonds.
Substitution: Substituted derivatives where the tin atom is replaced by other functional groups.
Applications De Recherche Scientifique
1,3,2-Diazastannolidine has found applications in various scientific research fields:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3,2-Diazastannolidine involves its ability to coordinate with various substrates through its tin atom. This coordination facilitates catalytic reactions, particularly in organic synthesis. The compound’s unique structure allows it to interact with molecular targets, leading to the formation of new chemical bonds and the transformation of substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazoles: These compounds also contain nitrogen atoms in a five-membered ring but lack the tin atom.
1,3,2-Diazaphospholenes: Similar in structure but contain a phosphorus atom instead of tin.
1,2-Diazastannolines: Contain a similar ring structure but with different substitution patterns.
Uniqueness
1,3,2-Diazastannolidine is unique due to the presence of the tin atom, which imparts distinct chemical reactivity and catalytic properties. This makes it particularly valuable in applications requiring specific coordination chemistry and catalytic activity.
Propriétés
Numéro CAS |
1120-60-1 |
|---|---|
Formule moléculaire |
C2H6N2Sn |
Poids moléculaire |
176.79 g/mol |
Nom IUPAC |
1,3,2λ2-diazastannolidine |
InChI |
InChI=1S/C2H6N2.Sn/c3-1-2-4;/h3-4H,1-2H2;/q-2;+2 |
Clé InChI |
VQYNQVZSOUMGDD-UHFFFAOYSA-N |
SMILES canonique |
C1CN[Sn]N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Phenanthro[2,3-d][1,3]dioxole](/img/structure/B14750627.png)
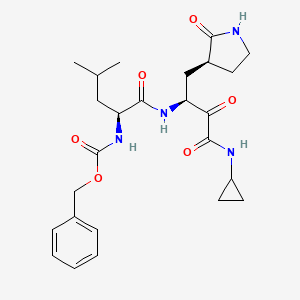
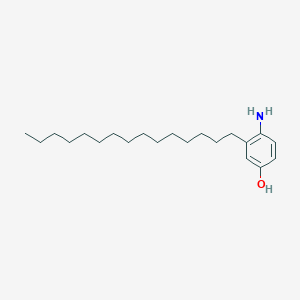
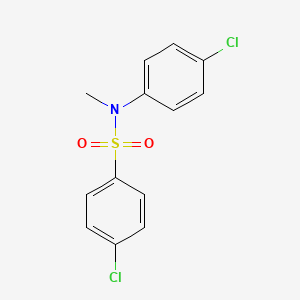


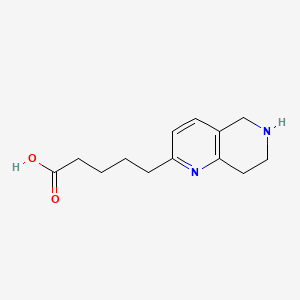
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
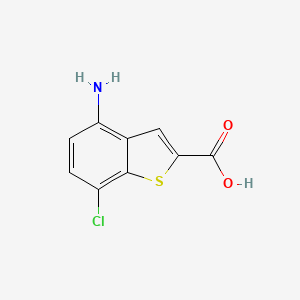
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)
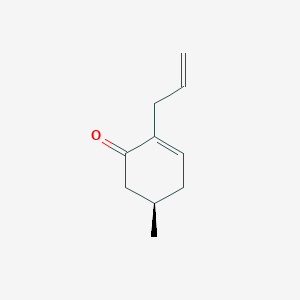
![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
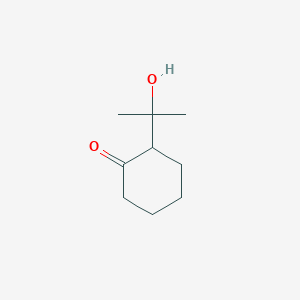
![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)
